Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)-
Description
“Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)-” is a derivative of benzylamine . It is a halogenated benzylamine derivative . It undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine .
Synthesis Analysis
The synthesis of benzylamine derivatives typically involves the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular formula of 3,4-Dichlorobenzylamine is C7H7Cl2N . The average mass is 176.043 Da and the monoisotopic mass is 174.995560 Da .Chemical Reactions Analysis
3,4-Dichlorobenzylamine undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine .Physical And Chemical Properties Analysis
3,4-Dichlorobenzylamine has a density of 1.3±0.1 g/cm3, a boiling point of 253.9±25.0 °C at 760 mmHg, and a flash point of 107.3±23.2 °C . It has a molar refractivity of 44.5±0.3 cm3 and a molar volume of 133.3±3.0 cm3 .Safety And Hazards
Benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHKPKCAZCWMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224046 | |
Record name | Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- | |
CAS RN |
73728-65-1 | |
Record name | Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: GR BG D1M2O2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3,4-Dichlorophenyl)methyl](2-ethoxyethyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Y4QSF6QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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